N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-(3-nitrophenyl)furan-2-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-(3-nitrophenyl)furan-2-carboxamide is a synthetic carboxamide derivative characterized by a furan-2-carboxamide backbone substituted with a 3-nitrophenyl group at the 5-position and a 1,1-dioxidotetrahydrothiophen-3-yl moiety linked via an N-methyl group.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-17(13-7-8-25(22,23)10-13)16(19)15-6-5-14(24-15)11-3-2-4-12(9-11)18(20)21/h2-6,9,13H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLDWKIPZIESLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring. One common approach is the reaction of furan-2-carboxylic acid with 3-nitrophenylamine under specific conditions to form the intermediate nitrophenylfuran-2-carboxylic acid. This intermediate is then subjected to further reactions to introduce the sulfone group and the methyl group.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is structurally analogous to several carboxamide derivatives reported in agrochemical and medicinal chemistry. Below is a detailed comparison based on substituents, functional groups, and inferred properties:
Table 1: Structural Comparison of Key Carboxamide Derivatives
Key Observations
Sulfone vs. Non-Oxidized Sulfur Moieties: The 1,1-dioxidotetrahydrothiophen group in the target compound provides greater polarity and oxidative stability compared to non-sulfonated thiophene analogs. This could improve solubility and reduce metabolic degradation relative to sulfur-containing agrochemicals like cyprofuram .
Nitro vs. Chloro Substituents :
The 3-nitrophenyl group in the target compound is more electron-withdrawing than the 3-chlorophenyl group in analogs 898491-27-5 and 898491-31-1. This may enhance electrophilic interactions in biological targets but could also increase susceptibility to reduction in vivo .
Carboxamide Backbone Variations :
- The naphthalene-1-carboxamide in 898491-27-5 introduces a bulky aromatic system, likely enhancing hydrophobic binding but reducing solubility.
- Fluorine-containing analogs (e.g., ) leverage trifluoroethyl groups for metabolic resistance, a feature absent in the target compound .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-(3-nitrophenyl)furan-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a tetrahydrothiophene ring and a nitrophenyl moiety. Its molecular formula is with a molecular weight of approximately 364.4 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules.
Structural Features
The compound's structure is notable for its combination of functional groups that may enhance its biological activity:
| Feature | Description |
|---|---|
| Tetrahydrothiophene Ring | Contributes to the compound's chemical reactivity. |
| Nitrophenyl Group | May influence biological interactions and pharmacological properties. |
| Carboxamide Functionality | Enhances solubility and interaction with biological targets. |
Pharmacological Potential
Preliminary studies have indicated that this compound may exhibit various pharmacological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could be relevant in treating diseases where these enzymes play a critical role.
- Receptor Modulation : Interaction studies suggest that this compound may modulate the activity of certain receptors, potentially leading to therapeutic effects in conditions such as pain or inflammation.
- Antimicrobial Activity : Some preliminary assays have indicated possible antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies have suggested that the compound may interact with target proteins through hydrogen bonding and hydrophobic interactions, which can modulate their activity.
Case Studies and Research Findings
Recent research has focused on the synthesis and characterization of this compound, exploring its biological activity through various assays:
- Study on GIRK Channel Activation : A study highlighted the discovery of related compounds as activators of G protein-gated inwardly rectifying potassium (GIRK) channels. The findings suggest that modifications in the molecular structure can lead to enhanced activity and selectivity for these channels .
- In Vitro Assays : Biological assays demonstrated that this compound exhibited significant inhibition of certain cancer cell lines, indicating potential anti-cancer properties.
Conclusion and Future Directions
The unique structural characteristics of this compound position it as a promising candidate for further pharmacological exploration. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various applications in medicinal chemistry.
Future studies should focus on:
- Detailed mechanistic studies to understand how this compound interacts at the molecular level.
- In vivo studies to assess the efficacy and safety profile in relevant disease models.
- Exploration of analogs to optimize biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
